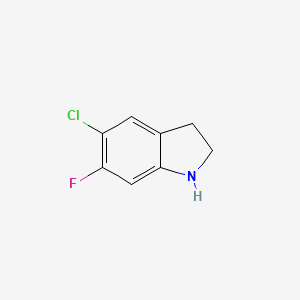

5-Chloro-6-fluoroindoline

Description

Significance of Indoline (B122111) and Halogenated Heterocycles in Drug Discovery and Development

The indoline scaffold, a reduced form of indole (B1671886), is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with significant medicinal value. nih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a crucial backbone for a wide array of therapeutic agents. nih.govresearchgate.net Its unique three-dimensional structure allows it to interact with biological targets like proteins through various mechanisms, including hydrophobic interactions via the benzene ring and hydrogen bonding with the NH group. nih.gov Indole and indoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netresearchgate.net The versatility of this scaffold makes it a focal point for the design and discovery of new drugs. nih.govijpsr.comresearchgate.net

The strategic incorporation of halogen atoms, such as chlorine and fluorine, into heterocyclic compounds is a well-established strategy in modern drug development. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profile. mdpi.com Benefits of this modification include increased membrane permeability, which can facilitate crossing the blood-brain barrier, enhanced metabolic stability that prolongs the drug's effective lifetime, and improved binding affinity to target macromolecules. researchgate.net The introduction of halogens like fluorine can also alter the electronic properties and metabolic stability of a compound, making halogenated heterocycles highly sought-after in the pharmaceutical industry. dur.ac.ukontosight.ainih.gov

Overview of 5-Chloro-6-fluoroindoline as a Core Chemical Entity within the Indole/Indoline Class

This compound is a di-halogenated derivative of indoline, featuring a chlorine atom at the 5-position and a fluorine atom at the 6-position of the bicyclic ring system. bldpharm.com This specific substitution pattern confers unique electronic properties that make it a valuable building block in synthetic and medicinal chemistry. As a derivative of indoline, it belongs to a class of compounds that has been gaining significant attention in recent years for its therapeutic potential. nih.gov While the indoline structure itself is found in numerous natural products, drugs explicitly featuring this core have been the subject of more recent and focused study. nih.gov this compound serves as a key precursor for the synthesis of more complex molecules with potential biological activity. bldpharm.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 935272-19-8 | C₈H₇ClFN | 171.60 |

| 5-Chloro-6-fluoroindole | 169674-57-1 | C₈H₅ClFN | 169.58 |

| 6-Chloro-5-fluoroindole (B46869) | 122509-72-2 | C₈H₅ClFN | 169.58 |

Data sourced from multiple chemical suppliers and databases. bldpharm.comscbt.comchemscene.comsigmaaldrich.com

Contextualization within the Broader Family of Halogenated Indole and Indoline Systems

This compound is part of a large and diverse family of halogenated indole and indoline compounds. The specific type and position of the halogen substituents on the indole or indoline ring can dramatically alter the molecule's biological activity and chemical reactivity. For instance, the isomeric compound, 6-chloro-5-fluoroindole, serves as the core heterocyclic component of the 5-HT2C receptor agonist Ro 60-0175 and is an important intermediate for glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors. google.comresearchgate.net

Other examples from this family include 5-bromo-7-chloro-1H-indole, which is noted for the electron-withdrawing effects of its halogen atoms that can modulate electronic properties and enhance biological binding interactions. The synthesis of various halogenated indoles, such as ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has been pursued due to their role as key intermediates for potent antiviral agents, specifically inhibitors of HIV non-nucleoside reverse transcriptase. researchgate.net The exploration of different halogenation patterns, like in This compound-2,3-dione (B2708487) and 7-chloro-5-fluoroindoline-2,3-dione, allows researchers to fine-tune the properties of these scaffolds for various applications in drug discovery and materials science. bldpharm.comsmolecule.com This structural diversity enables the development of compounds with targeted activities against a range of diseases, from cancer to neurological disorders. nih.govchemimpex.commdpi.com

Current Research Landscape and Key Scientific Questions Pertaining to this compound and its Derivatives

The current research involving this compound and its derivatives primarily focuses on its utility as a synthetic intermediate for creating novel compounds with potential therapeutic value. One key area of investigation is in the development of kinase inhibitors, which are crucial in cancer therapy. ontosight.ai For example, the derivative 4-(5-Chloro-6-fluoroindole-3-yl)-6,7-dimethoxyquinazoline has been identified as a compound of interest, with its quinazoline (B50416) and indole moieties suggesting potential as a tyrosine kinase inhibitor. ontosight.ai

Another research direction involves synthesizing novel derivatives to explore a wider range of biological activities. Studies have aimed to create new antibacterial agents by incorporating the fluoroindole scaffold into larger molecules. rjptonline.org The synthesis of compounds like N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-(oxan-4-yl)-1,2,4-thiadiazol-5-amine highlights the use of the 5-chloro-6-fluoroindole core as a building block for molecules with potential as biological probes or therapeutic leads.

Key scientific questions being addressed include:

How does the specific 5-chloro-6-fluoro substitution pattern influence the binding affinity and selectivity of its derivatives for various biological targets compared to other halogenation patterns?

What are the most efficient and scalable synthetic routes to produce this compound and its key derivatives? google.comresearchgate.netresearchgate.net

Can derivatives of this compound be optimized to yield potent and selective agents for diseases beyond cancer, such as inflammatory or infectious diseases? rjptonline.org

What is the full potential of this scaffold in materials science, for example, in the creation of novel organic electronic materials? chemimpex.com

Table 2: Investigated Biological Targets for Derivatives of Chloro-Fluoro Indoles/Indolines

| Core Scaffold | Derivative Class/Example | Investigated Biological Target/Activity | Potential Therapeutic Area |

|---|---|---|---|

| 6-Chloro-5-fluoroindole | Ro 60-0175 | 5-HT2C Receptor Agonist | Obesity, Neurological Disorders |

| 6-Chloro-5-fluoroindole | Various intermediates | Glycogen Synthase Kinase 3β (GSK-3β) Inhibition | Cancer, Neurological Disorders |

| 5-Chloro-6-fluoroindole | 4-(5-Chloro-6-fluoroindole-3-yl)-6,7-dimethoxyquinazoline | Tyrosine Kinase Inhibition (potential) | Cancer |

| 5-Chloro-4-fluoroindole | Indolyl aryl sulfones | HIV Non-Nucleoside Reverse Transcriptase Inhibition | Antiviral (HIV) |

| 6-Chloro-5-fluoroindole | 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives | Antibacterial Activity | Infectious Diseases |

This table summarizes findings from various research articles. ontosight.aigoogle.comresearchgate.netresearchgate.netrjptonline.org

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLSUJDEJYVNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657785 | |

| Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935272-19-8 | |

| Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 6 Fluoroindoline

Reactivity Profiles of the Indoline (B122111) Nitrogen Atom

The nitrogen atom in the 5-Chloro-6-fluoroindoline scaffold is a secondary amine and a key center of reactivity. Its nucleophilicity is greater than that of its aromatic counterpart, indole (B1671886), because the lone pair of electrons is not fully delocalized within the aromatic system. wikipedia.org However, its reactivity is modulated by the electron-withdrawing effects of the chloro and fluoro substituents on the adjacent benzene (B151609) ring.

The primary reactions involving the indoline nitrogen are N-alkylation and N-acylation. These transformations are fundamental for incorporating the indoline scaffold into larger molecules. Studies on related systems show that N-alkylation can be achieved under various conditions. For example, heterocyclic amines like indoline can be N-alkylated using ortho-quinone methides in the presence of an acid catalyst. acs.org Similarly, the N-alkylation of the closely related 5-fluoro-6-chloroindole has been successfully performed using N-Boc-aziridine with a substoichiometric amount of potassium hydroxide, a reaction that would be expected to proceed readily with the more nucleophilic indoline. researchgate.net

The indoline nitrogen can also serve as a directing group for functionalization at other positions on the molecule. In ruthenium-catalyzed reactions, 1-carbamoylindolines have been shown to direct C-H functionalization to the C7 position of the aromatic ring. rsc.org This highlights the nitrogen's ability to coordinate with transition metals, forming intermediates that facilitate site-selective reactions.

While generally nucleophilic, the reactivity of the indoline nitrogen can be hindered by steric factors or adjacent functional groups. In peptide synthesis, for instance, the coupling of amino acids to the indoline nitrogen can be challenging and may require specific, highly active coupling reagents to overcome the low nucleophilicity of the aromatic secondary amine in that context. nih.gov

Reactivity of the Halogen Substituents (Chlorine and Fluorine) on the Aromatic Ring

The chlorine and fluorine atoms at the C5 and C6 positions, respectively, render the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile displaces a halide on the aromatic ring. wikipedia.org The rate of this reaction is highly dependent on the nature of the halogen and the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.org

Generally, in SNAr, fluorine is a better leaving group than chlorine due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom. Therefore, it is predicted that a nucleophilic attack on this compound would preferentially occur at the C6 position, leading to the displacement of the fluoride (B91410) ion. The indoline ring itself acts as an electron-donating group (relative to hydrogen), which would activate the ortho and para positions to the nitrogen for electrophilic attack but deactivates the ring for nucleophilic attack. However, the combined electron-withdrawing power of two halogen substituents can overcome this, making SNAr feasible.

Another potential pathway for substitution is the radical nucleophilic aromatic substitution (SRN1). This mechanism involves a single-electron transfer to the dihaloarene to form a radical anion, which then expels a halide to form an aryl radical. rsc.org This radical can then react with a nucleophile. The competition between SNAr and SRN1 pathways depends on the reaction conditions, such as the presence of light or radical initiators.

Reaction Pathways Involving the Saturated Pyrrole (B145914) Ring of Indolines

The saturated five-membered ring of this compound offers several pathways for chemical transformation, distinct from its aromatic indole counterpart. Key reactions include dehydrogenation and C-H functionalization.

Dehydrogenation (Aromatization): The most common transformation of the indoline scaffold is its oxidation to the corresponding indole. This dehydrogenation reaction results in a more thermodynamically stable aromatic system. A variety of catalytic methods have been developed to achieve this transformation efficiently under mild conditions, which would be applicable to this compound.

| Catalyst System | Oxidant/Conditions | Reference |

| Copper-based catalyst with TEMPO | O₂ at room temperature | organic-chemistry.org |

| Ruthenium p-cymene (B1678584) complex | Cu(OAc)₂, AgSbF₆ | rsc.org |

| Manganese(I)-PNP pincer complex | Base, heat | rsc.org |

| Iridium with PS-DPPBz ligand | Acceptorless dehydrogenation | organic-chemistry.org |

C-H Functionalization: Direct functionalization of the C2 and C3 sp³-hybridized carbon atoms of the pyrrole ring is a powerful tool for molecular diversification. Recent advancements have demonstrated that this can be achieved with high regioselectivity. Biocatalytic methods using engineered cytochrome P450 enzymes have been shown to functionalize N-substituted indolines at either the C2 (α) or C3 (β) position via carbene transfer, proceeding through a radical-mediated mechanism. chemrxiv.orgwpmucdn.com Furthermore, manganese-catalyzed dehydrogenative coupling reactions can lead to C3-alkylation of the resulting indole. rsc.org Studies on various substituted indolines, including those with fluoro and chloro groups, confirm the viability of these reactions on halogenated scaffolds. rsc.org

Stability and Degradation Pathways of the Indoline Scaffold

The this compound scaffold is generally a stable entity, but it is susceptible to degradation under specific oxidative, acidic, or basic conditions.

Oxidative Stability: As mentioned, the primary degradation pathway under oxidative conditions is aromatization to 5-Chloro-6-fluoroindole. This can be an intentional synthetic step or an unwanted side reaction, as indolines can be sensitive to air or other oxidants, particularly at elevated temperatures or in the presence of transition metals. organic-chemistry.orgnih.gov

Acid-Base Stability: The indoline ring's stability is pH-dependent. In strongly acidic media, the nitrogen atom can be protonated. While the N-protonated species exists, the thermodynamically more stable intermediate is often the C3-protonated indolium cation, which preserves the aromaticity of the benzene ring. wikipedia.orgbhu.ac.in This protonation can activate the molecule for polymerization or other degradation reactions. chemcess.com

Under strongly basic conditions, a potent base like sodium hydride or n-butyl lithium can deprotonate the N-H group to form the corresponding indolinide anion. bhu.ac.in This anion is a strong nucleophile but is generally stable if moisture and oxygen are excluded. The scaffold is typically stable to milder bases like potassium carbonate, which are commonly used for reactions such as N-alkylation. researchgate.net

A specific degradation pathway has been noted in the context of peptide chemistry, where indoline-containing dipeptides exhibit a high propensity for intramolecular cyclization to form diketopiperazines upon N-terminal deprotection. nih.gov This reaction highlights the inherent reactivity between the N1 and C2 positions, which can be triggered when a suitable electrophilic center is present.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Halogen Substitution (Chlorine and Fluorine) on Biological Potency and Selectivity

The introduction of halogen atoms, such as chlorine and fluorine, into the indoline (B122111) scaffold can profoundly modulate the biological potency and selectivity of the compound. nih.govresearchgate.netnih.gov Halogens can alter the electronic environment of the molecule, its lipophilicity, and its ability to form specific interactions with biological targets. researchgate.netnih.gov

The specific placement of chlorine and fluorine atoms on the indoline ring is a critical determinant of the compound's pharmacological effects. Different positional isomers can exhibit varied affinities for receptors and enzymes. For instance, studies on related indole (B1671886) alkaloids have shown that halogen substitution at different positions can lead to significant variations in kinase inhibitory activity and antiproliferative effects. nih.gov A single bromine substitution at position 5 or 6 of the indole ring has been shown to considerably improve potency in some cases. nih.gov

The following table illustrates hypothetical positional effects of halogens on the biological activity of an indoline core, based on general principles observed in related heterocyclic compounds.

| Position of Halogen | Potential Impact on Biological Activity |

| 5-position | May enhance binding affinity to certain receptors due to favorable electronic interactions. |

| 6-position | Can influence metabolic stability and alter the overall shape of the molecule, affecting target recognition. |

| 7-position | Substitution at this position has been shown to provide optimal inhibitory activity against certain kinases in related indole compounds. nih.gov |

This table is illustrative and based on general findings in related compound series, as specific data for 5-Chloro-6-fluoroindoline is not extensively available.

Halogen atoms can significantly impact the metabolic stability of a compound by blocking sites susceptible to metabolism by cytochrome P450 enzymes. nih.govresearchgate.net For example, fluorination at the 6-position of the indole ring has been shown to confer higher metabolic stability in certain antipsychotic drug series. nih.gov

Furthermore, halogens can participate in various non-covalent interactions with biological targets, including hydrogen bonds and halogen bonds. researchgate.netnih.govacs.org The formation of halogen bonds, where the halogen atom acts as an electrophilic species, is increasingly recognized as a significant contributor to ligand-target binding affinity and stability. researchgate.netnih.govacs.org The ability of chlorine to act as a better halogen bond acceptor compared to fluorine can influence the binding orientation and affinity of the ligand. nih.gov

Influence of Substituents on the Indoline Nitrogen and Pyrrole (B145914) Ring on Bioactivity

Substituents on the indoline nitrogen and the pyrrole ring can dramatically alter the bioactivity of the molecule. mdpi.comacs.orgnih.gov N-substitution can impact the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

In studies of other indole derivatives, the presence of a methyl substituent on the indole nitrogen was found to be an important determinant of cytotoxic activity. nih.gov Similarly, modifications to the pyrrole ring can influence the molecule's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies on Indole and Indoline Derivatives

QSAR studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comeurjchem.comresearchgate.netresearchgate.net These studies are instrumental in predicting the activity of new derivatives and guiding the design of more potent compounds.

Predictive QSAR models are developed using statistical methods like multiple linear regression (MLR) and partial least squares (PLS). nih.goveurjchem.com These models correlate various molecular descriptors with the observed biological activity. For instance, a 2D-QSAR study on indole derivatives identified a model that could predict antibacterial activity based on theoretical chemical descriptors. nih.gov 3D-QSAR models, which consider the three-dimensional properties of molecules, can provide further insights into the steric and electronic requirements for activity. researchgate.net

A typical QSAR model can be represented by an equation such as:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors can be electronic, steric, or topological properties of the molecule.

Electronic and topological descriptors are key parameters in QSAR models that help to quantify the chemical features of a molecule. nih.govnih.govresearchgate.netfrontiersin.org

Electronic Descriptors : These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.org Studies have shown that compounds with high electronic energy and dipole moment can be effective antibacterial agents. nih.gov

Topological Descriptors : These are numerical values that represent the topology of the molecular structure, including its size, shape, and degree of branching. nih.govresearchgate.net They are calculated from the 2D representation of the molecule and have been successfully used to predict various biological activities. nih.govresearchgate.net

The following table provides examples of descriptors and their potential correlation with biological activity in the context of indole and indoline derivatives.

| Descriptor Type | Example Descriptor | Potential Correlation with Biological Activity |

| Electronic | Dipole Moment | A higher dipole moment may indicate increased polarity, which can influence solubility and binding to polar targets. nih.gov |

| Electronic | HOMO/LUMO Energy | The energy gap between HOMO and LUMO can relate to the molecule's reactivity and stability. |

| Topological | Wiener Index | This descriptor relates to molecular branching and can influence how a molecule fits into a binding site. frontiersin.org |

| Topological | Kappa Shape Indices | These indices describe different aspects of the molecular shape, which is crucial for ligand-receptor interactions. nih.govfrontiersin.org |

This table provides a generalized overview. The specific correlation depends on the biological target and the compound series under investigation.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at a molecular level. These studies are crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective analogs.

Docking simulations would be employed to predict the binding pose and affinity of this compound within the binding pockets of various target proteins. A primary target of interest for many indole-based compounds is the colchicine binding site on β-tubulin. Docking studies would aim to determine if this compound can favorably bind within this site.

Key interactions that would be investigated include:

Hydrogen Bonds: Formation of hydrogen bonds between the indoline scaffold (e.g., the NH group) and amino acid residues in the binding site.

Hydrophobic Interactions: Interactions between the aromatic and halogenated portions of the molecule and nonpolar residues.

Halogen Bonds: The potential for the chlorine and fluorine atoms to form halogen bonds with electron-donating atoms in the protein, which can significantly contribute to binding affinity.

A hypothetical docking result might be summarized in the following table:

| Interaction Type | Interacting Residue(s) in Colchicine Site | Atom(s) on this compound Involved |

| Hydrogen Bond | Cys241 | Indoline N-H |

| Hydrophobic | Leu248, Leu255, Val318 | Indoline aromatic ring |

| Halogen Bond | Thr179 (carbonyl oxygen) | Chlorine at C5 |

| van der Waals | Ala316, Lys352 | Fluoro and chloro substituents |

This table is hypothetical and for illustrative purposes only, pending actual research data.

Conformational analysis of this compound would be essential to identify the low-energy conformations that the molecule is likely to adopt in solution and within a protein binding site. This analysis helps in understanding the flexibility of the molecule and which conformations are relevant for biological activity.

Molecular dynamics (MD) simulations would provide a dynamic view of the ligand-target complex over time. An MD simulation, typically on the nanosecond to microsecond scale, would be performed on the docked pose of this compound within the colchicine binding site. The primary goals of such a simulation would be to:

Assess Binding Stability: To determine if the predicted binding pose is stable over time. Root Mean Square Deviation (RMSD) of the ligand and key protein residues would be monitored.

Characterize Dynamic Interactions: To observe how the interactions between the compound and the protein evolve, including the formation and breaking of transient hydrogen or halogen bonds.

Estimate Binding Free Energy: Using methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

A summary of potential findings from an MD simulation could be presented as follows:

| Simulation Parameter | Predicted Outcome |

| RMSD of Ligand | Stable trajectory with low RMSD (< 2 Å), indicating stable binding. |

| Key Hydrogen Bond Occupancy | High occupancy (>80%) for the hydrogen bond with Cys241. |

| Binding Free Energy (ΔG_bind) | A negative value, indicating a spontaneous and favorable binding process. |

This table is hypothetical and for illustrative purposes only, pending actual research data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic descriptors)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.trorientjchem.org For a molecule like 5-Chloro-6-fluoroindoline, DFT can be employed to calculate a variety of electronic descriptors that govern its reactivity and stability. nih.gov These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a stable molecular geometry and predict spectroscopic features. dergipark.org.tr

Key electronic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.commdpi.com The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com From the HOMO and LUMO energies, other important quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived to provide a comprehensive understanding of the molecule's chemical behavior. nih.gov The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can further identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), highlighting potential sites for intermolecular interactions. mdpi.com

Table 1: Key Electronic Descriptors from Quantum Chemical Calculations

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate an electron (ionization potential). mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept an electron (electron affinity). mdpi.com |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. nih.gov |

| Chemical Hardness | η | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.govmdpi.com |

Prediction of Molecular Properties (e.g., TPSA, LogP for indoline-dione derivatives)

The prediction of molecular properties is essential for evaluating the potential of a compound as a drug candidate. Properties such as the topological polar surface area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are critical in early-stage drug discovery. TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. acs.org A TPSA score between 60 and 140 Ų is often considered optimal for good absorption. acs.org

LogP is the primary measure of a compound's lipophilicity, which influences its solubility, permeability across biological membranes, and metabolism. acs.org For instance, in the development of indoline-2-carboxamide derivatives, it was noted that compounds with a calculated LogP (cLogP) of less than 2 generally showed better metabolic stability. mdpi.com Computational tools and web-based platforms are widely used to predict these properties for novel chemical entities, including derivatives of the indoline (B122111) scaffold. acs.orgjetir.org

Table 2: Predicted Molecular Properties for Drug-Likeness Assessment

| Property | Abbreviation | Importance in Drug Discovery | Typical Range for Oral Drugs |

|---|---|---|---|

| Molecular Weight | MW | Affects size and diffusion across membranes. | < 500 Da |

| Logarithm of Partition Coefficient | LogP | Measures lipophilicity, affecting absorption and distribution. | < 5 |

| Hydrogen Bond Donors | HBD | Influences solubility and binding. | < 5 |

| Hydrogen Bond Acceptors | HBA | Influences solubility and binding. | < 10 |

Cheminformatics Approaches for Library Design and Virtual Screening

The this compound scaffold can serve as a core structure for the design of chemical libraries intended for virtual screening. Cheminformatics leverages computational methods to organize, analyze, and use chemical and biological data, facilitating the rapid identification of potential drug candidates. tandfonline.com A virtual library of derivatives can be generated by computationally adding various functional groups to the indoline core.

Virtual screening involves docking these designed compounds into the active site of a biological target, such as an enzyme or receptor, to predict their binding affinity and mode of interaction. nih.gov This approach has been successfully applied to libraries of indole (B1671886) and indoline derivatives to identify potential inhibitors for various targets, including the main protease of SARS-CoV-2, Nipah virus attachment glycoproteins, DNA gyrase, and dihydrofolate reductase. tandfonline.comnih.govacs.orgnih.gov Both ligand-based and structure-based virtual screening methods can be employed. acs.org These in silico techniques significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. tandfonline.com

In Silico Assessment of Drug-likeness and ADME-Tox Profiles

Before committing resources to synthesis, computational models are used to assess the drug-likeness and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of new compounds. nih.gov Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors. jetir.org

In silico ADME-Tox profiling predicts the pharmacokinetic and toxicological properties of a molecule. nih.gov Various computational tools and web servers can predict parameters such as human intestinal absorption (HIA), Caco-2 cell permeability (a model for gut absorption), plasma protein binding, inhibition of cytochrome P450 (CYP) enzymes (key for drug metabolism), and potential toxicities like mutagenicity (Ames test) or cardiotoxicity. acs.orgnih.gov Studies on indole and spirooxindole derivatives have utilized these predictive models to filter out candidates with unfavorable ADME-Tox properties early in the discovery pipeline, helping to avoid late-stage failures. jetir.orgnih.gov The bioavailability score, which considers multiple parameters, is another useful metric; a score of 0.55 is often considered indicative of good absorption properties. acs.org

Table 3: Common Parameters in In Silico ADME-Tox Profiling

| Category | Parameter | Description |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the human gut. nih.gov |

| Absorption | Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. acs.org |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system. |

| Metabolism | CYP Enzyme Inhibition | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. |

| Excretion | Total Clearance | Predicts the body's efficiency in eliminating the drug. acs.org |

| Toxicity | Ames Test | Predicts the mutagenic potential of a compound. |

| Toxicity | hERG Inhibition | Predicts the risk of cardiotoxicity. |

Applications As a Chemical Building Block and Material Precursor

Utilization in the Synthesis of Complex Bioactive Molecules and Pharmaceutical Intermediates

The halogenated indole (B1671886) scaffold is a cornerstone in medicinal chemistry, and 5-chloro-6-fluoroindole serves as a key intermediate in the creation of complex molecules with significant therapeutic potential, particularly in oncology and neurology. chemimpex.com Its structure allows for diverse functionalization, enabling chemists to build extensive libraries of compounds for screening. chemimpex.com

One notable application is in the development of kinase inhibitors for cancer therapy. Research has demonstrated the synthesis of novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives that act as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in several malignancies. mdpi.com For example, derivatives of 5-chloro-3-formyl indole-2-carboxylate (B1230498) have been synthesized and shown to possess significant antiproliferative activity, with some compounds exhibiting greater potency than the established drug erlotinib (B232) against EGFR. mdpi.com

Table 1: Examples of Bioactive Derivatives from Chloro-Indole Scaffolds

| Compound Class | Target Pathway | Therapeutic Area | Key Finding |

|---|---|---|---|

| 5-Chloro-indole-2-carboxylates | EGFRT790M/BRAFV600E | Oncology | Potent antiproliferative activity; IC50 values ranging from 68 nM to 89 nM against EGFR. mdpi.com |

| Pyrrolo[3,4-b]indol-3-ones | EGFRT790M/BRAFV600E | Oncology | Significant antiproliferative activity with GI50 values from 29 nM to 78 nM. mdpi.com |

Role in the Development of Novel Chemical Entities for Drug Development

The development of novel chemical entities (NCEs) is a primary goal of drug discovery, and building blocks like 5-chloro-6-fluoroindoline are instrumental in this process. The specific substitution pattern of chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom, in particular, can lead to remarkable improvements in potency and favorable changes in metabolic stability and half-life, an effect sometimes termed the "magic chloro" effect. nih.govchemrxiv.org

This principle is exemplified by the use of halogenated indoles in creating selective kinase inhibitors. In a study focused on new anticancer agents, derivatives built upon a 5-chloro-indole scaffold were developed. mdpi.com The most potent of these compounds, a m-piperidinyl derivative, was found to be 1.2 times more potent than erlotinib and demonstrated an 8-fold selectivity for the mutant EGFRT790M protein over the wild-type, highlighting the importance of the specific chemical architecture in achieving targeted therapies. mdpi.com

Integration into Advanced Functional Materials (e.g., OLEDs, Semiconductors, DSSCs for indole analogues)

While direct applications of this compound in materials like Organic Light-Emitting Diodes (OLEDs) or semiconductors are not extensively documented, its aromatic analogue, indole, and its derivatives are key components in the development of advanced functional materials. Indole-fused heterocycles are particularly prominent as building blocks for organic dyes used in dye-sensitized solar cells (DSSCs). rsc.orgbohrium.com

The electron-rich, planar structure of indole systems is advantageous for creating sensitizer (B1316253) dyes that absorb light and facilitate efficient electron transfer—a critical process in DSSCs. rsc.org Researchers have designed and synthesized numerous indole-based dyes that serve as the donor and π-spacer components in D-π-A (Donor-π-Acceptor) chromophores. rsc.orgnitk.ac.in These organic dyes are considered promising alternatives to more expensive ruthenium-based sensitizers due to their high performance, stability, and tunable properties. rsc.orgnitk.ac.in For instance, DSSCs constructed using indole-derived dyes have achieved power conversion efficiencies exceeding 10%. researchgate.net

Table 2: Performance of Indole-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye Structure Type | Role of Indole | Achieved Efficiency (PCE) | Reference |

|---|---|---|---|

| Indolo[3,2-b]indole-derived | Donor Backbone | 7.86% | rsc.org |

| Indole-based co-sensitizers (e.g., DBA-4) | Co-sensitizer | 10.12% | researchgate.net |

| General Indole Fused Heterocycles | Donor and π-spacer | >10% (in various systems) | rsc.orgresearchgate.net |

Given that this compound can be readily converted to its corresponding indole, it represents a valuable precursor for synthesizing tailored, high-performance dyes for next-generation solar cells.

Fluorine-Labeling Applications in Biochemical and Biophysical Studies (e.g., NMR for protein-protein interactions)

The fluorine-19 (¹⁹F) isotope possesses unique properties that make it an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy in biological studies. ucla.eduresearchgate.net It has a natural abundance of 100%, a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local molecular environment. ucla.edu Since fluorine is virtually absent in biological systems, introducing a ¹⁹F label provides a clean NMR signal without background interference, making it a powerful tool for studying protein structure, dynamics, and ligand binding. ucla.eduresearchgate.net

Fluorinated indoles, such as 5-fluoroindole (B109304), are used as metabolic precursors to biosynthetically incorporate 5-fluorotryptophan (B555192) into proteins. ucla.edunih.gov This technique is significantly more cost-effective than using synthetic 5-fluorotryptophan directly. ucla.edunih.gov The incorporated fluorinated tryptophan residue then acts as a site-specific reporter.

This method has been successfully applied to study complex biological systems:

G Protein-Coupled Receptors (GPCRs): Researchers have used 5-fluoroindole to label the neurokinin 1 receptor (NK1R), a GPCR expressed in yeast. The ¹⁹F-NMR spectra allowed for the specific investigation of a functionally critical "toggle switch tryptophan" residue within the receptor. nih.gov

Protein-Ligand Interactions: In studies of human protein disulphide isomerase (hPDI), ¹⁹F NMR was used to monitor the binding of a ligand. The fluorine label on a tryptophan residue provided a direct probe to observe conformational changes upon binding and to determine the dissociation constant of the interaction. nih.govrsc.org

The this compound molecule, containing a strategically placed fluorine atom, is an ideal candidate for derivatization and use in such advanced biophysical studies, offering a precise window into molecular interactions.

Future Research Perspectives and Challenges for 5 Chloro 6 Fluoroindoline

Development of Novel and Sustainable Synthetic Routes Specific to 5-Chloro-6-fluoroindoline

The efficient and sustainable synthesis of this compound is a foundational challenge that will underpin all future research endeavors. While general methods for the synthesis of substituted indolines are known, developing routes tailored to this specific di-halogenated pattern is crucial. Future research should focus on:

Catalyst-Free and Green Synthesis: Exploring mechanochemical methods, such as ball milling, for the halogenation of indoline (B122111) precursors could offer a solvent-free and environmentally friendly synthetic route. researchgate.net Additionally, catalyst-free multicomponent reactions (MCRs) using green solvents like polyethylene (B3416737) glycol (PEG) could provide an economical and efficient pathway. openmedicinalchemistryjournal.com

Late-Stage Functionalization: Developing methods for the late-stage introduction of the chloro and fluoro groups onto an existing indoline scaffold would provide rapid access to a library of analogues for structure-activity relationship (SAR) studies.

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and facilitate easier scale-up compared to traditional batch methods.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Multi-step Synthesis | Well-established for similar compounds. | Often involves harsh reagents and multiple purification steps. google.com |

| Catalytic C-H Amination | High efficiency and mild reaction conditions. organic-chemistry.org | Requires specific directing groups and expensive metal catalysts. |

| Mechanochemical Synthesis | Solvent-free, rapid, and environmentally friendly. researchgate.net | Scalability and control over regioselectivity can be challenging. |

| Flow Chemistry | Enhanced safety, better process control, and easier scale-up. | Requires specialized equipment and process optimization. |

Comprehensive In Vitro and In Vivo Pharmacological Profiling of this compound and its Direct Derivatives

The indoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.gov A comprehensive pharmacological profiling of this compound is a critical next step.

In Vitro Screening: Initial screening should be conducted against a broad panel of biological targets, particularly protein kinases, due to the prevalence of indolinone-based kinase inhibitors. nih.govcancertreatmentjournal.com The unique electronic properties conferred by the chloro and fluoro substituents may lead to novel inhibitory profiles. Assays for antimicrobial and anti-inflammatory activity should also be prioritized, given the known therapeutic potential of halo-indole derivatives in these areas. semanticscholar.orgthepharmajournal.com

In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models. Given the neuroprotective effects observed with some 3-substituted indolin-2-ones, evaluation in models of neurodegenerative diseases would be a logical starting point. nih.gov The anti-proliferative activity of related compounds also suggests that cancer models should be considered. nih.gov

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for rational drug design.

Target Identification and Validation: For any observed biological activity, identifying the specific molecular target(s) is a key challenge. Techniques such as chemical proteomics and affinity-based pulldown assays can be employed.

Structural Biology: Obtaining crystal structures of active derivatives in complex with their biological targets will provide invaluable insights into the binding mode and the specific interactions facilitated by the halogen atoms. crick.ac.uk This information is crucial for understanding the structure-activity relationship (SAR).

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict binding affinities and poses, helping to rationalize experimental observations and guide the design of more potent and selective analogues.

Rational Design and Synthesis of Next-Generation Therapeutics Based on the this compound Scaffold

The this compound core can serve as a versatile scaffold for the development of next-generation therapeutics. Rational design strategies will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is necessary. This involves synthesizing a library of derivatives with modifications at various positions of the indoline ring and evaluating their biological activity to establish clear SAR. nih.govresearchgate.net

Bioisosteric Replacement: The chlorine and fluorine atoms can be systematically replaced with other functional groups to probe the importance of halogen bonding and electronic effects on biological activity.

Fragment-Based Drug Discovery: The this compound moiety could be used as a starting fragment for building more complex molecules with improved therapeutic potential.

Exploration of Novel Applications in Materials Science and Chemical Biology

The unique electronic and photophysical properties of halogenated organic compounds suggest that this compound could have applications beyond medicine.

Organic Electronics: Halogenation is a known strategy for tuning the electronic properties of organic molecules. researchgate.net The introduction of both chlorine and fluorine could lead to interesting charge-transport properties, making this compound a candidate for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Fluorescent Probes: Indoline derivatives have been investigated for their fluorescent properties. The specific halogenation pattern of this compound may result in unique photophysical characteristics, such as solvatochromism or sensitivity to the local microenvironment, which could be exploited in the development of fluorescent probes for chemical biology. mdpi.com

Functional Materials: The ability of halogen atoms to participate in halogen bonding can be used to direct the self-assembly of molecules into well-ordered supramolecular structures, a key principle in the design of functional materials. man.ac.uk

Addressing Challenges in Scale-Up and Industrial Production of High-Purity Compounds

The transition from laboratory-scale synthesis to industrial production presents a number of challenges that must be addressed to ensure the commercial viability of this compound.

Process Optimization and Scalability: The chosen synthetic route must be robust, scalable, and economically viable. This involves minimizing the number of steps, using readily available and inexpensive starting materials, and optimizing reaction conditions to maximize yield and purity. nih.govmdpi.com

Purification of Halogenated Compounds: The purification of halogenated organic compounds can be challenging due to their often similar physical properties and potential for forming persistent impurities. desotec.com Developing efficient and scalable purification methods, such as crystallization or preparative chromatography, will be crucial for obtaining high-purity material.

Waste Management: The synthesis of halogenated compounds can generate halogenated waste streams that require specialized disposal methods. Developing sustainable synthetic routes that minimize waste generation is a key consideration. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-6-fluoroindoline, and how can purity and structural integrity be validated?

- Methodology : Synthesis typically involves halogenation and cyclization steps. For example, chlorination of 6-fluoroindoline precursors using agents like N-chlorosuccinimide (NCS) under controlled conditions.

- Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns, HPLC for purity (>98%), and mass spectrometry for molecular weight validation. IR spectroscopy can identify functional groups (e.g., C-Cl and C-F stretches). Include retention times and solvent systems in HPLC protocols .

- Table 1 : Example synthesis conditions and yields:

| Precursor | Halogenation Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 6-Fluoroindoline | NCS | DCM | 0–25 | 72 | 99.1 |

Q. What physicochemical properties of this compound are critical for experimental design?

- Key Properties : Solubility (tested in DMSO, ethanol, and aqueous buffers), logP (measured via shake-flask method), and stability under varying pH/temperature.

- Methods : UV-Vis spectroscopy for molar absorptivity, differential scanning calorimetry (DSC) for melting point, and Karl Fischer titration for moisture content. Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Analysis : Use density functional theory (DFT) to map electron density distributions and identify reactive sites. Compare catalytic efficiency (e.g., Pd-catalyzed Suzuki coupling) with non-halogenated analogs.

- Data Interpretation : Tabulate turnover numbers (TON) and activation energies. Correlate Hammett constants (σ) of substituents with reaction rates .

- Table 2 : Comparative reactivity in cross-coupling:

| Substituent | Catalyst | TON (×10³) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| 5-Cl-6-F | Pd(PPh₃)₄ | 8.7 | 92.3 |

| Unsubstituted | Pd(PPh₃)₄ | 4.1 | 105.6 |

Q. How can contradictory spectroscopic data (e.g., ¹⁹F NMR shifts) in published studies be resolved?

- Conflict Resolution : Conduct solvent- and concentration-dependent NMR studies to identify aggregation or solvent effects. Compare with computational predictions (e.g., Gaussian09 with B3LYP/6-311++G** basis set).

- Reproducibility : Validate protocols using independent synthesis batches and interlaboratory collaborations. Document deviations in deuterated solvents or probe temperatures .

Q. What methodologies are optimal for evaluating the biological activity of this compound derivatives?

- In vitro : High-throughput screening (HTS) against target enzymes (e.g., kinase assays) with IC₅₀ determination. Use fluorescence polarization for binding affinity.

- In vivo : Pharmacokinetic studies (e.g., rodent models) to assess bioavailability and metabolite profiling via LC-MS/MS. Include negative controls and dose-response curves .

Guidelines for Rigorous Research Design

- Feasibility : Align experimental scope with resource availability (e.g., access to fluorine-specific NMR or inert atmosphere setups) .

- Ethical Compliance : Obtain institutional approvals for biological studies and adhere to Green Chemistry principles for waste management .

- Data Transparency : Publish raw spectra, crystallographic data, and failed experiments in supplementary materials to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.